molecular formula C17H25N3O4S B2424992 N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-86-0

N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2424992
CAS No.: 898449-86-0
M. Wt: 367.46
InChI Key: HJMACQWMNUHRSG-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a piperidine ring and a phenylsulfonyl group, making it a valuable subject for research and industrial applications.

Preparation Methods

The synthesis of N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The synthetic route often includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including cyclization and sulfonylation, to introduce the phenylsulfonyl group.

    Ethylation: The piperidine derivative is then ethylated to introduce the N1-ethyl group.

    Oxalamide Formation: Finally, the ethylated piperidine derivative is reacted with oxalyl chloride to form the oxalamide structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxalamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.

    Industry: It is utilized in material science for the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group plays a crucial role in binding to these targets, while the piperidine ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be compared with similar compounds such as:

    N1-phenyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide: This compound has a phenyl group instead of an ethyl group, which may alter its chemical properties and biological activity.

    N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide: This variant includes an o-tolyl group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-2-18-16(21)17(22)19-12-11-14-8-6-7-13-20(14)25(23,24)15-9-4-3-5-10-15/h3-5,9-10,14H,2,6-8,11-13H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMACQWMNUHRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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